![molecular formula C19H10ClF6NO4S B2558287 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 337919-82-1](/img/structure/B2558287.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate
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Description
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate is a useful research compound. Its molecular formula is C19H10ClF6NO4S and its molecular weight is 497.79. The purity is usually 95%.
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Scientific Research Applications
- CBR01399 can serve as a valuable fragment electrophile in FBDD. Researchers use it alone or incorporate it into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .
- The compound finds application in modifying amino-functionalized model surfaces. Its reactivity allows for the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through exothermic reactions with reagents like 4-pyrrolidinopyridine .
- CBR01399 can be used in fragment-based covalent ligand discovery. Its unique structure and reactivity make it a valuable scout fragment for identifying potential ligands .
Fragment-Based Drug Discovery (FBDD)
Chemical Derivatization of Surfaces
Covalent Ligand Discovery
properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6NO4S/c20-16-8-12(19(24,25)26)10-27-17(16)30-13-4-2-5-14(9-13)31-32(28,29)15-6-1-3-11(7-15)18(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVANCRPEPIXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate |
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